molecular formula C10H10N2O2 B2701469 (3Z)-3-{[hydroxy(methyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one CAS No. 1164473-20-4

(3Z)-3-{[hydroxy(methyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one

Cat. No.: B2701469
CAS No.: 1164473-20-4
M. Wt: 190.202
InChI Key: MQNYXAPIFQSYNB-VURMDHGXSA-N
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Description

The compound "(3Z)-3-{[hydroxy(methyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one" belongs to the class of 3-methylidene indolin-2-one derivatives. These molecules feature a conjugated enamine system with a substituted methylidene group at the 3-position of the indolin-2-one scaffold.

Properties

IUPAC Name

(3Z)-3-[[hydroxy(methyl)amino]methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12(14)6-8-7-4-2-3-5-9(7)11-10(8)13/h2-6,14H,1H3,(H,11,13)/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNYXAPIFQSYNB-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=C1C2=CC=CC=C2NC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/C=C\1/C2=CC=CC=C2NC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[hydroxy(methyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one typically involves multistep organic reactions. One common method includes the condensation of 1H-indole-3-carbaldehyde with hydroxylamine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{[hydroxy(methyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3Z)-3-{[hydroxy(methyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a building block in multicomponent reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (3Z)-3-{[hydroxy(methyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The biological and physicochemical properties of 3-methylidene indolin-2-one derivatives are highly dependent on the substituent at the methylidene position. Below is a comparative analysis of key analogs:

Compound Name (Substituent) Molecular Formula Molecular Weight Melting Point (°C) HRMS [M+H]+ (Calcd/Found) Key Applications References
(3Z)-3-(1H-Pyrazol-5-ylmethylidene)-2,3-dihydro-1H-indol-2-one (Pyrazole) C₁₃H₁₁N₂O 211.0871 / 211.0865 249–251 211.0871 / 211.0865 TLK2 kinase inhibition
(3Z)-3-(1H-Imidazol-2-ylmethylidene)-2,3-dihydro-1H-indol-2-one (Imidazole) C₁₂H₁₀N₃O 212.0824 / 212.0812 N/A 212.0824 / 212.0812 Kinase inhibition (TLK2)
(3Z)-3-[(Dimethylamino)methylidene]-1-(4-fluorophenyl)methyl-2,3-dihydro-1H-indol-2-one (Dimethylamino) C₁₈H₁₆FN₃O 333.28 (estimated) N/A Not reported HCV p7 channel inhibition
(3Z)-3-[(4-Methylphenyl)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one (Aryl-imino) C₂₁H₁₇N₂O 313.13 (estimated) N/A Not reported Supplier data (structural diversity)
(3Z)-3-[(3-Bromothiophen-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one (Thiophene) C₁₃H₈BrNOS 306.18 N/A Not reported Material science applications
Key Observations:
  • Heterocyclic Substituents: Pyrazole (Compound 8, ) and imidazole (Compound 12, ) derivatives exhibit high purity (>98%) and distinct melting points, suggesting enhanced crystallinity compared to amino-substituted analogs.
  • Amino Substituents: Dimethylamino-substituted compounds (e.g., ) are frequently used in antiviral research due to their ability to modulate electronic properties, enhancing binding to viral targets.
  • Aryl Substituents: Aryl-imino derivatives (e.g., ) show broader structural diversity but lack detailed biological data in the provided evidence.

Spectroscopic and Analytical Data

  • ¹³C NMR : Pyrazole derivatives (Compound 8, ) show characteristic peaks at δ 169.2 (C=O) and 139.0 (pyrazole C), while imidazole analogs exhibit shifts near δ 120–130 ppm for aromatic carbons.
  • HRMS : All reported compounds achieve >98% purity, critical for pharmacological applications .

Biological Activity

The compound (3Z)-3-{[hydroxy(methyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one is a derivative of indole with potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer effects, antioxidant activity, and other relevant biological activities based on recent research findings.

  • Molecular Formula : C10H10N2O
  • Molecular Weight : 178.20 g/mol
  • CAS Number : 1164473-20-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated significant cytotoxic effects against various cancer cell lines, including colon cancer cells (COLO 205) and breast cancer cells (MCF-7). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Summary

Cell LineIC50 (μM)Mechanism of Action
COLO 20515.4Induction of apoptosis
MCF-712.7Cell cycle arrest
HepG218.5Apoptotic pathway activation

Antioxidant Activity

The compound has also shown promising antioxidant properties. Research indicates that it can inhibit oxidative stress markers in vitro, suggesting a protective role against oxidative damage.

Table 2: Antioxidant Activity Assessment

Test SystemIC50 (μM)Methodology
DPPH Radical Scavenging25.0Spectrophotometric assay
ABTS Radical Scavenging22.5Spectrophotometric assay
Lipid Peroxidation Inhibition30.0Thiobarbituric acid assay

The biological activities of (3Z)-3-{[hydroxy(methyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases and promotes the release of cytochrome c from mitochondria, triggering the apoptotic cascade.
  • Cell Cycle Arrest : It disrupts the cell cycle at the G1/S phase, preventing cancer cell proliferation.
  • Antioxidant Defense Activation : The compound enhances the expression of Nrf2, leading to increased production of endogenous antioxidants.

Case Studies

A notable case study involved the treatment of HepG2 liver cancer cells with varying concentrations of the compound over 48 hours. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers such as Annexin V positivity and caspase activation.

Figure 1: Effects on HepG2 Cell Viability

Cell Viability Graph (Note: Replace with actual graph link)

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